1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Evaluation
Research has demonstrated the synthesis of novel heterocyclic compounds containing sulfonamido moieties, aiming to develop new antibacterial agents. These compounds, which include pyrazole derivatives similar to the queried chemical structure, have shown significant antibacterial activities against various pathogens (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity of Derivatives
Another study focused on the synthesis of derivatives of pyrazolo[3,4-d]pyrimidine with various moieties, including imidazole and sulfonamide, showing promising antimicrobial activity. This highlights the potential of sulfonamide derivatives in combating microbial resistance (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).
Anticancer Applications
Derivatives of sulfonamide, including those with structures analogous to the queried chemical, have been studied for their potential anticancer properties. For instance, sulfonamide derivatives linked to pyrimidin-2-amine have shown inhibitory effects on cancer cell lines, indicating their potential in cancer therapy (Abdel‐Maksoud et al., 2021).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic sulfonamides and their applications in various biological activities, including as anticancer and antimicrobial agents, demonstrate the versatility of sulfonamide derivatives in medicinal chemistry. These compounds have shown high activity against cancer cell lines and pathogens, suggesting their significance in drug discovery and development (Hafez, Alsalamah, & El-Gazzar, 2017).
Mechanism of Action
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S/c1-11-13(12(2)21(3)20-11)25(23,24)19-8-10-22-9-7-18-15(22)14-16-5-4-6-17-14/h4-7,9,19H,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPZEURUMGQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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